1,3-dimethoxy-2-(methoxymethyl)propane
Description
1,3-Dimethoxy-2-(methoxymethyl)propane (CAS 15476-20-7) is a branched ether compound with the molecular formula C₈H₁₈O₃ and a molecular weight of 162.22 g/mol. Its structure features two methoxy groups at the 1- and 3-positions of a propane backbone and a methoxymethyl group (-CH₂OCH₃) at the central carbon (Figure 1). This compound is synthesized via the Williamson reaction, typically using pentaerythritol derivatives, sodium hydride, and methyl iodide in tetrahydrofuran (THF) .
Properties
CAS No. |
2378502-85-1 |
|---|---|
Molecular Formula |
C7H16O3 |
Molecular Weight |
148.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-dimethoxy-2-(methoxymethyl)propane can be synthesized through several methods. One common approach involves the reaction of 1,3-dihydroxypropane with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of intermediate ethers, which are then converted to the final product through further methylation.
Reaction Conditions:
Reactants: 1,3-dihydroxypropane, methanol
Catalyst: Acid (e.g., sulfuric acid)
Temperature: 60-80°C
Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound typically involves continuous flow reactors to ensure efficient mixing and heat transfer. The process is optimized to maximize yield and minimize by-products. The use of high-purity reactants and catalysts is crucial to achieving a high-quality product.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethoxy-2-(methoxymethyl)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: 1,3-dimethoxy-2-(methoxymethyl)propanoic acid
Reduction: 1,3-dimethoxy-2-(methoxymethyl)propanol
Substitution: 1,3-dimethoxy-2-(alkoxymethyl)propane
Scientific Research Applications
1,3-dimethoxy-2-(methoxymethyl)propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,3-dimethoxy-2-(methoxymethyl)propane exerts its effects depends on the specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Key Properties:
- Boiling Point : Estimated >150°C (based on analogs in ).
- Density : ~0.95–1.00 g/cm³ (similar to multi-ether compounds).
- Applications: Primarily used as an electron donor in fourth-generation Ziegler-Natta catalysts for propylene polymerization, enhancing catalyst activity and polymer isotacticity .
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound’s unique reactivity and applications stem from its three ether groups , which provide strong electron-donating effects and steric bulk. Below is a comparative analysis with similar propane-derived ethers:
*Estimated based on analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
